Z-Arg(Pmc)-OH.CHA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of protecting groups in solid-phase peptide synthesis . The NO2 group, which is scarcely used, has been revisited. This work shows that it prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg .

Molecular Structure Analysis

The molecular structure analysis of similar compounds involves the use of computational methods and software such as Autodock 4.0 and Chimera 1.8.1 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often require attention to the protection of side-chain arginine in solid-phase peptide synthesis . The NO2 group, which is scarcely used, has been revisited. This work shows that it prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods . For example, the dispersion interaction was reported to play a critical role in the stabilization of model dipeptide Z-Arg-OH .

Scientific Research Applications

Photocatalysis Applications

Photocatalysis, particularly through Z-scheme photocatalytic systems, is noted for its potential in environmental remediation and energy conversion. These systems are effective in promoting the separation of photogenerated electron-hole pairs and optimizing the photocatalytic system's oxidation and reduction ability, crucial for degrading organic pollutants and heavy metal ion redox, among other applications (Huang et al., 2019).

Augmented Reality in Education

Augmented Reality (AR) technology has seen application in enhancing educational experiences in fields like descriptive geometry, engineering, and computer graphics. It offers a new dimension in teaching and learning, providing immersive experiences that can lead to better understanding and retention of complex subjects (Voronina et al., 2019).

Air Pollution and Health

Research into the effects of air pollution, specifically particulate matter (PM), on cardiovascular health has shown significant negative impacts. Exposure to PM2.5 (particulate matter with a diameter of less than 2.5 micrometers) can trigger cardiovascular disease-related mortality and nonfatal events. Long-term exposure further increases cardiovascular mortality risk and reduces life expectancy (Brook et al., 2010).

Zero-Valent Iron in Water Treatment

Zero-valent iron (ZVI) technology is utilized for the treatment of groundwater and wastewater, showing effectiveness in removing various contaminants such as chlorinated organic compounds, heavy metals, and dyes. This technology offers a promising approach to addressing environmental pollution and improving water quality (Fu, Dionysiou, & Liu, 2014).

Mechanism of Action

Target of Action

The primary target of Z-Arg(Pmc)-OH.CHA is cathepsin B , a lysosomal cysteine protease . Cathepsin B plays a crucial role in intracellular protein degradation .

Mode of Action

This compound, as a selective substrate, interacts with cathepsin B

Biochemical Pathways

The action of this compound, through its interaction with cathepsin B, likely affects the pathways related to protein degradation . Cathepsin B is involved in the breakdown of intracellular proteins, which is a critical process for maintaining cellular homeostasis.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Z-Arg(Pmc)-OH.CHA plays a crucial role in biochemical reactions, particularly as a substrate for specific enzymes. It interacts with enzymes such as cathepsin B, a lysosomal cysteine protease involved in intracellular protein degradation . The interaction between this compound and cathepsin B is characterized by the cleavage of the peptide bond, leading to the release of specific fragments that can be measured to assess enzyme activity. This compound also interacts with other proteases, including trypsin and papain, which further highlights its versatility in biochemical assays .

Cellular Effects

This compound influences various cellular processes, including protein degradation, cell signaling, and gene expression. In cellular environments, this compound can modulate the activity of cathepsin B, leading to changes in protein turnover and degradation . Additionally, this compound has been shown to affect cell signaling pathways by altering the activity of proteases involved in signal transduction. This modulation can impact gene expression and cellular metabolism, ultimately influencing cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. Upon binding to cathepsin B, this compound undergoes cleavage, resulting in the release of peptide fragments . This cleavage event is crucial for the activation or inhibition of downstream signaling pathways. The compound’s structure allows it to fit into the active site of the enzyme, facilitating the catalytic process. Additionally, this compound can inhibit or activate other proteases, depending on its concentration and the specific enzyme involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experiments without significant loss of activity . Over extended periods, this compound may degrade, leading to reduced efficacy in biochemical assays. Long-term effects on cellular function have been observed, with changes in protein degradation and cell signaling pathways becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates enzyme activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruption of cellular processes and potential toxicity to specific tissues . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical response without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with proteases such as cathepsin B, trypsin, and papain . These interactions can influence metabolic flux and the levels of specific metabolites within cells. The compound’s role in protein degradation pathways highlights its importance in maintaining cellular homeostasis and regulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can impact its overall efficacy and the extent of its interactions with target enzymes .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within lysosomes and other acidic compartments . This localization is crucial for its activity, as it allows the compound to interact with lysosomal proteases such as cathepsin B. Additionally, targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its specificity and efficacy in biochemical assays .

Properties

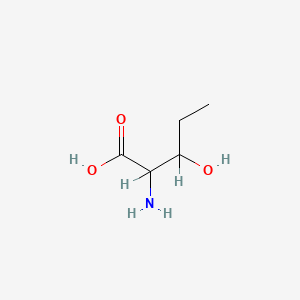

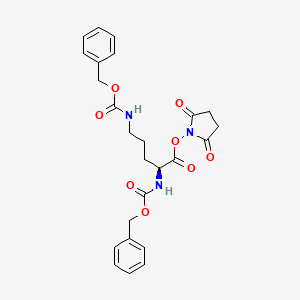

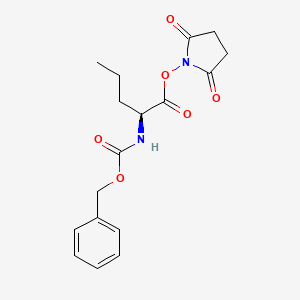

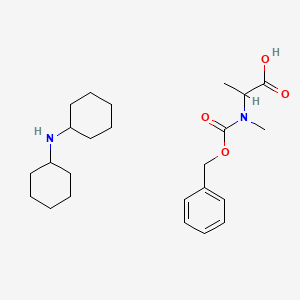

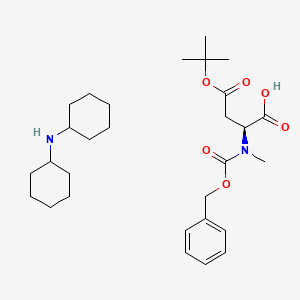

IUPAC Name |

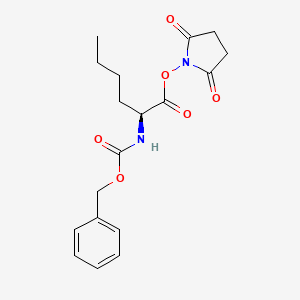

(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32-26(29)30-15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32);6H,1-5,7H2/t22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXGDQOQWHFITA-FTBISJDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.